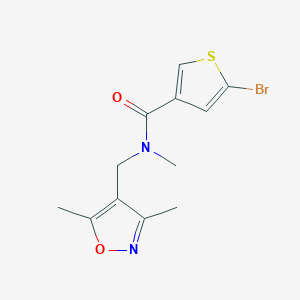

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide

Description

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide is a brominated thiophene carboxamide derivative featuring a substituted isoxazole moiety. Its structure includes a thiophene core substituted at the 3-position with a carboxamide group, where the nitrogen atoms are further modified with a methyl group and a (3,5-dimethylisoxazol-4-yl)methyl substituent. The isoxazole ring, with its 3,5-dimethyl groups, may contribute to metabolic stability and lipophilicity, making this compound a candidate for drug discovery programs targeting enzymes or receptors sensitive to heterocyclic frameworks.

Properties

Molecular Formula |

C12H13BrN2O2S |

|---|---|

Molecular Weight |

329.21 g/mol |

IUPAC Name |

5-bromo-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylthiophene-3-carboxamide |

InChI |

InChI=1S/C12H13BrN2O2S/c1-7-10(8(2)17-14-7)5-15(3)12(16)9-4-11(13)18-6-9/h4,6H,5H2,1-3H3 |

InChI Key |

REBMCOYNSQITCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CN(C)C(=O)C2=CSC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester and hydroxylamine.

Bromination: The thiophene ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Amidation: The final step involves the formation of the carboxamide group by reacting the brominated thiophene derivative with an amine, such as N-methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).

Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. It may serve as a tool compound in biochemical assays.

Medicine: Research into its potential therapeutic applications is ongoing. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide with structurally related compounds from the provided evidence and literature:

Key Observations:

- Halogenation: The 5-bromo substitution in the target compound contrasts with the 3-bromo position in compound 2w (). Bromine placement influences electronic effects and binding interactions; para-substituted halogens (as in the target) often enhance steric complementarity in active sites compared to meta positions .

- Heterocyclic Systems: The dimethylisoxazole group in the target compound differs from the sulfonamide-naphthalene system in 2w and the thiazole-imidazolidinone in .

- Synthetic Routes: The target compound may share synthetic steps with 2w , such as carboxamide coupling using NaH/THF (). However, the incorporation of a brominated thiophene versus a pyrazole core necessitates distinct starting materials .

Pharmacological and Physicochemical Properties

While explicit pharmacological data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:

- Metabolic Stability: Methyl groups on the isoxazole may shield the ring from oxidative metabolism, a advantage over unmethylated heterocycles like thiazole () .

- Target Selectivity: The thiophene core may offer distinct π-stacking interactions compared to pyrazole or oxazolidine systems, influencing selectivity for kinases or proteases .

Crystallographic and Structural Analysis

The structural determination of such compounds often relies on X-ray crystallography using software like SHELX () and ORTEP-3 (). For example:

Biological Activity

5-Bromo-N-((3,5-dimethylisoxazol-4-yl)methyl)-N-methylthiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Features:

- Bromine Substitution : The presence of bromine may enhance biological activity by influencing the electronic properties of the molecule.

- Isoxazole Ring : Known for its role in medicinal chemistry, the isoxazole moiety can contribute to antimicrobial and anti-inflammatory properties.

- Thienyl Group : The thiophene ring is recognized for its electron-rich nature, which can facilitate interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. The introduction of sulfur and halogen atoms has been linked to enhanced antimicrobial effects. For instance, compounds with thiophene and isoxazole rings have shown significant activity against various bacterial strains, suggesting that this compound may exhibit similar properties .

Anticancer Potential

The anticancer activity of related compounds has been evaluated using various cancer cell lines. A study on isoxazole derivatives indicated that modifications at the 5-position can lead to increased potency against tumor cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation. For example, certain derivatives showed IC50 values in the low micromolar range against breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.5 | Apoptosis induction |

| Compound B | HeLa | 15.2 | Cell cycle arrest |

| Compound C | A549 | 8.7 | Inhibition of migration |

Neuroprotective Effects

Emerging research suggests that compounds with isoxazole and thiophene structures may offer neuroprotective benefits. They are hypothesized to modulate neurotransmitter levels and protect neurons from oxidative stress . This potential is particularly relevant in neurodegenerative diseases.

Case Studies

- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their biological activities. Among these, a compound similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and autophagy .

- Antimicrobial Screening : In a screening study, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing both bromine and sulfur exhibited enhanced antibacterial activity compared to their non-brominated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.